molecular formula C10H9N3O3 B2397740 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole CAS No. 154224-05-2

5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole

Cat. No.: B2397740
CAS No.: 154224-05-2
M. Wt: 219.2
InChI Key: NRPDWSIWNPLTSR-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a methyl group and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzyl chloride with methyl isocyanate in the presence of a base to form the desired oxadiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of 5-Methyl-3-(2-aminobenzyl)-1,2,4-oxadiazole.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-(2-aminobenzyl)-1,2,4-oxadiazole
  • 5-Methyl-3-(2-chlorobenzyl)-1,2,4-oxadiazole
  • 5-Methyl-3-(2-methylbenzyl)-1,2,4-oxadiazole

Uniqueness

5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the combination of the oxadiazole ring with the nitrobenzyl group provides a unique scaffold for the development of new chemical entities.

Properties

IUPAC Name

5-methyl-3-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-11-10(12-16-7)6-8-4-2-3-5-9(8)13(14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPDWSIWNPLTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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